molecular formula C8H6BrFO2 B1365538 Methyl 2-bromo-4-fluorobenzoate CAS No. 653-92-9

Methyl 2-bromo-4-fluorobenzoate

Cat. No. B1365538
Key on ui cas rn: 653-92-9
M. Wt: 233.03 g/mol
InChI Key: JENBPOJAZCPSEW-UHFFFAOYSA-N
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Patent
US08153624B2

Procedure details

To a solution of thionyl chloride (2.6 mL, 35.7 mmol) in methanol (500 mL) at 0° C. is added 4-fluoro-2-bromo benzoic acid (5.18 g, 23.6 mmol). The mixture is heated to reflux for 19 h. The mixture is concentrated and purified via flash chromatography on silica (120 g) using a gradient of 0 to 80% ethyl acetate in heptane to provide the title compound (2.06 g, 37%) as an oil. MS m/z 233.0 (M+1)
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[F:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[C:8]([Br:15])[CH:7]=1.[CH3:16]O>>[CH3:16][O:11][C:10](=[O:12])[C:9]1[CH:13]=[CH:14][C:6]([F:5])=[CH:7][C:8]=1[Br:15]

Inputs

Step One
Name
Quantity
2.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5.18 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1)Br
Name
Quantity
500 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 19 h
Duration
19 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography on silica (120 g)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)F)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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